1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)-
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Overview
Description
1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)- is a chemical compound characterized by a five-membered ring containing two sulfur atoms and a methoxy group, along with two trifluoromethyl groups. This compound is part of the broader class of 1,2-dithiolanes, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
The synthesis of 1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)- typically involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds under mild conditions and is completed within minutes, likely through a sulfonium-mediated ring-closure mechanism . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atoms, leading to ring-opening or ring-expansion products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc in hydrochloric acid, and nucleophiles such as alkyl lithium or Grignard reagents.
Scientific Research Applications
1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)- involves the dynamic covalent nature of its disulfide bonds. These bonds can readily exchange with thiols, allowing the compound to participate in reversible reactions and self-assembly processes. This dynamic behavior is crucial for its applications in creating responsive and reconfigurable materials .
Comparison with Similar Compounds
1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)- can be compared with other 1,2-dithiolanes, such as:
1,2-Dithiolane-4-carboxylic acid: Known for its use in synthesizing various derivatives.
3-Methyl-1,2-dithiolane: Another variant with different substituents affecting its reactivity and applications. The uniqueness of 1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)- lies in its trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62378-48-7 |
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Molecular Formula |
C6H6F6OS2 |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
5-methoxy-3,3-bis(trifluoromethyl)dithiolane |
InChI |
InChI=1S/C6H6F6OS2/c1-13-3-2-4(15-14-3,5(7,8)9)6(10,11)12/h3H,2H2,1H3 |
InChI Key |
ABGBBTCBJVUSBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(SS1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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